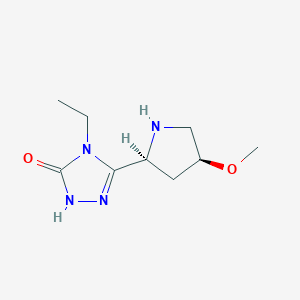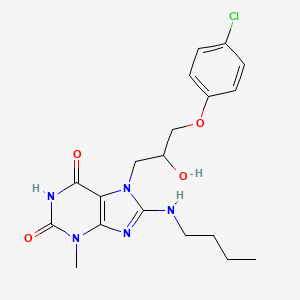
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24ClN5O4 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. The initial stage usually includes the reaction of a chlorinated purine derivative with a butylamine to form an intermediate. This is followed by the introduction of a chlorophenoxy group via a nucleophilic substitution reaction. The final steps involve the addition of a hydroxypropyl group under basic conditions, ensuring the stereochemistry is appropriately controlled.
Industrial Production Methods: : In an industrial setting, the synthesis of "8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent systems. Continuous flow reactors are often used to increase yield and purity while minimizing the reaction time.
化学反応の分析
Types of Reactions: : This compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Due to its functional groups, it can also participate in esterification and etherification reactions.
Common Reagents and Conditions: : The oxidation reactions typically involve agents like potassium permanganate or chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of palladium catalysts. Nucleophilic substitution often employs alkyl halides and bases such as potassium carbonate.
Major Products Formed: : The products of these reactions vary based on the conditions. Oxidation typically yields ketones or carboxylic acids, while reduction can produce secondary amines. Substitution reactions predominantly result in ether or ester derivatives.
科学的研究の応用
Chemistry: : In chemistry, this compound is often used as a building block for more complex molecules. It's also employed in studies involving reaction mechanisms and kinetics due to its reactive nature.
Biology: : The compound is explored for its potential as a biological probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes and enzyme functions.
Medicine: : Researchers are investigating its potential therapeutic applications, particularly in targeting specific receptors or enzymes. It shows promise in treating conditions related to its mechanism of action.
Industry: : In the industrial sector, it's used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable component in formulating new materials.
Mechanism of Action: The compound exerts its effects through various molecular targets, primarily by interacting with specific enzymes or receptors. It binds to active sites, either inhibiting or enhancing the activity of these targets. The pathways involved are complex and often require detailed studies to elucidate fully. Its mechanism often involves the modulation of signal transduction pathways, affecting cellular responses and metabolic processes.
Comparison with Similar Compounds: Compared to other compounds with similar structures, "8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" stands out due to its unique combination of functional groups. Similar compounds might include:
"8-(butylamino)-7-(3-phenoxy-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione"
"8-(ethylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione"
These variants differ in their substituents, which can significantly influence their chemical behavior and biological activity. The specific structure of the compound provides it with unique properties that make it valuable for diverse applications.
Exploring this compound reveals fascinating insights into the interplay between its structure and function. From its synthesis to its myriad applications, "this compound" is truly a remarkable molecule.
特性
IUPAC Name |
8-(butylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O4/c1-3-4-9-21-18-22-16-15(17(27)23-19(28)24(16)2)25(18)10-13(26)11-29-14-7-5-12(20)6-8-14/h5-8,13,26H,3-4,9-11H2,1-2H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXDDFOTUJLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2580140.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)


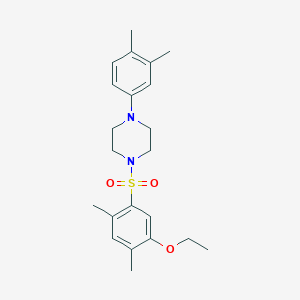
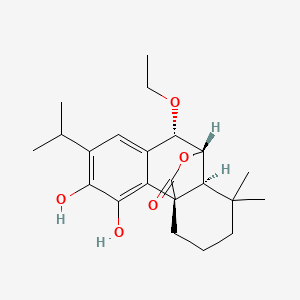
![Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2580150.png)
![3-[4-(Oxolane-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2580151.png)
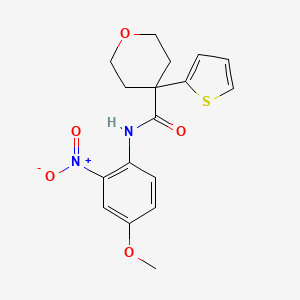

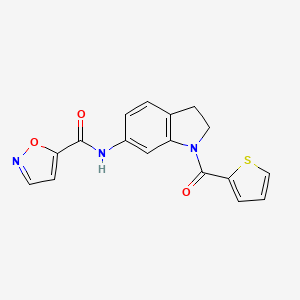
![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)
